molecular formula C20H15Cl2N3O2S B3449519 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B3449519
M. Wt: 432.3 g/mol
InChI Key: BUUKZPDZZWVWRD-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound features multiple functional groups, including chloro, phenyl, pyrazol, and carboxamide groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is to react 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratio under controlled conditions to form the pyrazolyl ring. Subsequent chlorination and methylation steps are then employed to introduce the chloro and methyl groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to convert chloro groups to hydroxyl groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of benzothiophene sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated derivatives.

  • Substitution: : Formation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological pathways and developing new drugs.

Medicine

The compound has been investigated for its medicinal properties, including potential antiviral, anti-inflammatory, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The phenyl and pyrazol groups can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiophene derivatives: : These compounds share the benzothiophene core but may have different substituents.

  • Pyrazolyl derivatives: : Compounds containing the pyrazolyl ring with various substituents.

  • Chlorinated aromatic compounds: : Other aromatic compounds with chloro substituents.

Uniqueness

What sets 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a unique and versatile compound in both research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-11-17(20(27)25(24(11)2)12-7-4-3-5-8-12)23-19(26)18-16(22)15-13(21)9-6-10-14(15)28-18/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUKZPDZZWVWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

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